N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide
Description
N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of chromenyl piperidine carboxamides. This compound is characterized by its complex structure, which includes a chromene ring, a piperidine ring, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-3-2-4-18-13-19(14-26-20(15)18)23-21(25)24-11-7-17(8-12-24)16-5-9-22-10-6-16/h2-6,9-10,17,19H,7-8,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASYJRLKUBDAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)NC(=O)N3CCC(CC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Coupling of Chromene and Piperidine Rings: The chromene and piperidine rings are coupled using a carboxylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a halogenated pyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its role as an anti-inflammatory agent, as well as its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial applications.
Mechanism of Action
The mechanism of action of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide: Lacks the 8-methyl group, which may affect its biological activity and chemical reactivity.
N-(8-methyl-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide: Similar structure but different substitution pattern on the chromene ring.
N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-3-ylpiperidine-1-carboxamide: Substitution on the pyridine ring differs, potentially altering its interaction with biological targets.
Uniqueness
N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8-methyl group on the chromene ring and the specific positioning of the pyridine ring contribute to its distinct properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
